molecular formula C9H12N2O2S B13304626 2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid

2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13304626
M. Wt: 212.27 g/mol
InChI Key: BFHNVVMKXAABKW-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and a thiazole ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactions and catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .

Scientific Research Applications

2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiazole rings can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of piperidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug design, allowing for the development of compounds with diverse pharmacological activities .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-piperidin-3-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,12,13)

InChI Key

BFHNVVMKXAABKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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